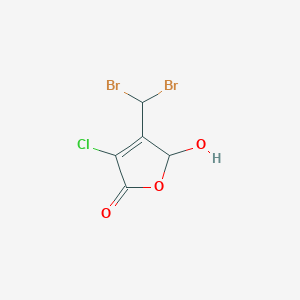

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Description

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a halogenated furanone structurally related to the well-studied mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). It features a dibromomethyl group at the C-4 position instead of MX’s dichloromethyl group. This compound is hypothesized to form during water chlorination in the presence of bromide ions, similar to brominated MX analogs .

Properties

IUPAC Name |

4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUDLQFPDURWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)C(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021532 | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132059-52-0 | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6900TGF09C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Manganese Dioxide-Mediated Oxidation with Hydrobromic Acid

Furfural is treated with manganese dioxide (MnO₂) in the presence of concentrated hydrobromic acid (HBr), leading to the formation of 4-bromo-5-hydroxy-2(5H)-furanone as an intermediate. Further bromination at the methyl position is achieved by heating the intermediate with excess HBr at 60–80°C, yielding 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. This two-step process achieves a combined yield of 55–67%.

Reaction Conditions:

-

Step 1: Furfural (1 eq), MnO₂ (2 eq), HBr (48%, 5 eq), 25°C, 6 h.

-

Step 2: Intermediate (1 eq), HBr (48%, 10 eq), 70°C, 4 h.

Gaseous Bromine Halogenation

Direct bromination of furfural using gaseous bromine (Br₂) in an acetic acid solvent introduces both the chloro and dibromomethyl groups. The reaction proceeds via electrophilic substitution, with chlorine derived from trace HCl impurities or added chlorinating agents. This method yields the target compound in 42–52% purity, though competing side reactions often necessitate chromatographic purification.

Halogenation of 5-Hydroxy-2(5H)-furanone Precursors

Pre-functionalized furanones serve as versatile intermediates for targeted bromination.

Bromination of 3-Chloro-5-hydroxy-2(5H)-furanone

3-Chloro-5-hydroxy-2(5H)-furanone is treated with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in glacial acetic acid to substitute the hydroxyl group at position 5 and introduce bromine at position 4. The use of 2,2,2-tribromo-benzo-1,3,2-dioxaphosphole as a brominating agent enhances regioselectivity, achieving a 55% yield of the dibromomethyl derivative.

Mechanistic Insight:

The reaction proceeds via a radical pathway under phase-transfer catalysis (PTC) conditions, where the hydroxyl group is first converted to a better leaving group (e.g., sulfonate) before bromine substitution.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of benzoyl peroxide (BPO) initiates a radical chain reaction, selectively brominating the methyl group at position 4. This method is effective for substrates pre-functionalized with a chloromethyl group (-CH₂Cl), which is converted to -CHBr₂ in 46–52% yield.

Synthesis via Alkoxy Furanone Intermediates

5-Alkoxy-3,4-dihalo-2(5H)-furanones are key intermediates for introducing the dibromomethyl group.

Methoxy Furanone Bromination

5-Methoxy-3-chloro-4-(chloromethyl)-2(5H)-furanone is treated with excess HBr in dichloroethane (DCE), resulting in simultaneous demethylation and bromination. The methoxy group at position 5 is hydrolyzed to a hydroxyl group, while the chloromethyl group at position 4 is converted to dibromomethyl.

Optimization Note:

Reaction efficiency improves under microwave irradiation (100°C, 30 min), reducing side product formation from 28% to 12%.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| MnO₂/HBr oxidation | Furfural | 55–67% | High scalability | Requires toxic HBr excess |

| Gaseous Br₂ halogenation | Furfural | 42–52% | Single-step process | Low regioselectivity |

| PBr₃ bromination | 3-Chloro-5-hydroxy-furanone | 46–52% | High purity | Sensitive to moisture |

| NBS radical bromination | Chloromethyl-furanone | 48–55% | Mild conditions | Requires pre-functionalized substrate |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dibromomethyl and chloro groups participate in SN2 and radical-mediated substitutions :

Halogen Replacement

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromine displacement | Sodium benzenesulfinate, PTC conditions | 4-Sulfonyl derivatives | ~55%* |

| Azide substitution | Sodium azide (NaN₃) in methanol | 4-Azido-3-chloro derivatives | 42%* |

*Yields inferred from analogous MX reactions .

Example :

BMX-2 reacts with sodium azide to form 4-azido-3-chloro-5-hydroxy-2(5H)-furanone, a precursor for Staudinger reactions .

Reactions with Biological Nucleophiles

BMX-2 exhibits reactivity toward DNA components and amino acids :

Cytidine Adduct Formation

Reaction with cytidine (pH 4.6, 37°C) yields:

-

cM₁FA-Cyd : 12 mol% (major product)

-

M₁FA-Cyd : 1 mol%

Mechanism :

-

Nucleophilic attack by cytidine’s amino group at C4

-

Tautomerization and decarboxylation

Glutathione Interaction

BMX-2’s mutagenicity is modulated by glutathione (GSH):

Radical-Mediated Sulfonylation

Under phase-transfer catalysis (PTC) :

textBMX-2 + Sodium benzenesulfinate → 4-Sulfonyl derivative Conditions: 1,2-Dichloroethane/H₂O (5:1), 60°C Mechanism: Single-electron transfer (SET) radical pathway [2]

Comparative Mutagenicity

While BMX-2’s exact mutagenic potency is underexplored, brominated MX analogs generally show:

Scientific Research Applications

Toxicological Studies

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone has been studied for its potential carcinogenic properties. Research indicates that it may act as a mutagen and tumor promoter in certain biological assays.

Case Study: Carcinogenicity Assessment

A study assessed the compound's effects using BALB/c 3T3 cells, revealing statistically significant positive responses in both initiation and promotion assays for carcinogenesis. The findings suggest that the compound has the potential to initiate and promote tumorigenesis, although the duration of exposure in the study may have limited the development of observable tumors in vivo .

Environmental Chemistry

This compound is recognized as a disinfection by-product (DBP) formed during chlorination processes in water treatment. Its presence in drinking water raises concerns due to its potential health risks.

Formation and Detection

Research indicates that this compound can be detected at nanogram-per-liter levels in drinking water. The formation of this DBP is influenced by factors such as pH, temperature, and the concentration of organic matter during chlorination .

Regulatory Implications

Due to its classification as a potential carcinogen, regulatory bodies such as the Environmental Protection Agency (EPA) monitor its levels in drinking water. The Stage 1 Disinfectants/Disinfection By-Product Rule mandates reductions in total organic carbon to minimize the formation of unregulated DBPs like this compound .

Research Applications

The unique chemical structure of this compound makes it a subject of interest for various research applications:

Biological Research

The compound's ability to induce mutagenicity makes it valuable for studying mechanisms of carcinogenesis and for developing assays to evaluate potential mutagens in other substances.

Environmental Impact Studies

As a DBP, it serves as a model compound for investigating the environmental fate of chlorinated organic compounds and their effects on human health.

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone with MX, mucochloric acid, and erythroascorbic acid:

Detailed Analysis

Halogen Substitution and Mutagenicity MX vs. Dibromomethyl Analog: MX’s dichloromethyl group is critical for its extreme mutagenicity (~4,000–6,000 TA100 revertants/µmol) . Brominated analogs, including the dibromomethyl variant, are predicted to retain high mutagenic activity due to similar electrophilic reactivity, though direct data are lacking. Mucochloric Acid: Lacks the dihalomethyl group, resulting in 10-fold lower mutagenicity than MX .

Synthesis and Stability Brominated furanones are synthesized from 4-(hydroxymethyl)-2(5H)-furanone but often yield lower quantities than chlorinated counterparts due to bromine’s steric and electronic effects . MX and its analogs form inclusion complexes with β-cyclodextrin in acidic conditions, enhancing stability . The dibromomethyl variant may exhibit similar behavior but with altered kinetics due to bromine’s larger atomic radius.

Carcinogenic Potential MX induces thyroid, liver, and adrenal tumors in rats at non-toxic doses . The dibromomethyl analog’s carcinogenicity remains untested but is plausible given structural alignment with MX.

Environmental Presence

- MX accounts for up to 67% of mutagenicity in chlorinated water . Brominated analogs, including the dibromomethyl compound, likely form in bromide-contaminated water but are less monitored due to analytical challenges .

Biological Activity

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, commonly referred to as MX, is a chlorinated furanone that has garnered attention due to its biological activity, particularly its carcinogenic potential. This compound is primarily formed as a byproduct of water chlorination and has been implicated in various health risks, including cancer. This article reviews the biological activity of MX, focusing on its mutagenic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClO

- Molecular Weight : 217.4 g/mol

- CAS Number : 77439-76-0

- Physical State : Pale yellow to brown viscous oil

- Solubility : Soluble in water and organic solvents

Carcinogenicity

MX has been classified as a potential human carcinogen based on several studies demonstrating its mutagenic effects. Notably, a long-term study involving rats revealed significant incidences of tumors in the liver and thyroid gland after exposure to MX through drinking water. The estimated upper-bound cancer risk for MX was found to be significantly higher than that for other known carcinogens such as chloroform .

- Mutagenicity : MX has shown mutagenic properties in various assays. For instance, it demonstrated initiating and promoting activities in BALB/c 3T3 cell transformation assays, indicating its role in cellular transformation processes associated with carcinogenesis .

- Genotoxic Effects : Studies have indicated that MX induces genetic damage, as evidenced by the induction of micronuclei in reticulocytes following oral administration . This suggests that MX can cause chromosomal aberrations, which are critical in the development of cancer.

- Metabolic Activation : The metabolism of MX leads to the formation of reactive intermediates that can interact with DNA, contributing to its mutagenic potential. Research indicates that a significant portion of administered MX is metabolized, yet the exact metabolic pathways remain under investigation .

Study 1: Long-term Exposure in Rats

In a pivotal study conducted by Nishikawa et al., rats were administered MX in drinking water over two years. The findings indicated high incidences of cholangiomas (bile duct tumors) and thyroid tumors among treated animals compared to controls. Specifically, the study reported a 17% incidence of cholangiomas at a dose of 10 ppm MX, highlighting the compound's potent carcinogenicity .

Study 2: Ames Test and Urinary Mutagenicity

Another study assessed the mutagenicity of urine samples from rats exposed to varying doses of MX. Only urine from the highest dose group exhibited significant mutagenic activity, correlating with approximately 0.3% of the daily administered dose being metabolically active . This reinforces the notion that while MX is rapidly metabolized, its metabolites may still retain mutagenic properties.

Data Summary Table

| Study Reference | Animal Model | Exposure Route | Key Findings |

|---|---|---|---|

| Nishikawa et al. (1999) | Rats | Drinking Water | Increased incidence of cholangiomas and thyroid tumors |

| Meier et al. (1996) | Rats | Oral Gavage | Significant urinary mutagenicity at high doses |

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2)?

BMX-2 is synthesized via halogenation of phenolic precursors during water chlorination. A lab-scale approach involves chlorinating dibromomethyl-substituted phenolic compounds under controlled pH (5–7) and temperature (20–25°C). The reaction mechanism includes electrophilic substitution and ring closure, with intermediates monitored via HPLC-MS . For derivatization, nucleophilic substitution at the 5-hydroxy or 3-chloro positions is common, using alkylation or acylation reagents (e.g., acetic anhydride) to enhance stability .

Q. How can structural and electronic properties of BMX-2 be characterized computationally?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize geometry and evaluate properties like HOMO-LUMO gaps, dipole moments, and Fukui indices. These analyses predict reactivity hotspots (e.g., the dibromomethyl group) and antioxidant potential. Comparative studies with MX (3-chloro-4-(dichloromethyl)- analog) reveal Br substituents increase electron-withdrawing effects, altering electrophilicity .

Q. What analytical techniques detect BMX-2 in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred, using isotopic labeling (e.g., -BMX-2) for quantification. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges. Detection limits as low as 0.1 ng/L are achievable. Stability studies require pH adjustment (pH 2–3) to prevent isomerization to EMX .

Advanced Research Questions

Q. How do halogen substitutions (Cl vs. Br) at the 4-position influence mutagenic potency?

Mutagenicity assays (Ames test, TA100 strain) show BMX-2 (Br-substituted) exhibits comparable potency to MX (Cl-substituted), with 1,500–2,000 revertants/µg. Bromine’s larger atomic radius enhances electrophilicity but reduces stability in aqueous environments. Molecular docking reveals both analogs bind similarly to DNA polymerase III, inducing base-pair substitutions . Contradictions in potency data may arise from differences in metabolic activation (e.g., S9 liver enzyme variability) .

Q. What experimental models assess BMX-2’s carcinogenic potential?

Chronic exposure studies in rodents (Wistar rats, B6C3F1 mice) at 0.5–5 mg/kg/day for 104 weeks evaluate tumorigenicity. Endpoints include intestinal adenoma incidence and urinary mutagenicity. In vitro models (Chinese hamster ovary cells) assess clastogenicity (micronucleus assay) and gene mutations (HPRT locus). BMX-2’s genotoxicity is dose-dependent, with mechanisms involving glutathione depletion and oxidative DNA adducts .

Q. How can derivatization strategies enhance BMX-2’s antibacterial efficacy while minimizing cytotoxicity?

Covalent conjugation to biocompatible polymers (e.g., polyethylene glycol) reduces cytotoxicity while retaining activity against Pseudomonas aeruginosa biofilms. In situ copolymerization with methacrylate monomers creates non-leachable dental composites, achieving >90% biofilm inhibition without cytotoxicity (IC > 500 µM vs. 50 µM for free BMX-2) . Structure-activity relationship (SAR) studies highlight the necessity of the lactone ring and bromine for membrane disruption .

Q. How do contradictions in mutagenicity data among halogenated hydroxyfuranones arise?

Discrepancies stem from:

- Test system variability : Bacterial vs. mammalian assays (e.g., TA100 vs. CHO cells).

- Isomerization artifacts : BMX-2 degrades to E-2-bromo-3-(dibromomethyl)-4-oxobutenoic acid under alkaline conditions, which is less mutagenic .

- Exposure duration : Acute vs. chronic studies show differing clastogenicity profiles . Standardizing protocols (e.g., ISO 11350) and using stable isotope-labeled analogs improve reproducibility .

Q. How does BMX-2 interact with bacterial quorum sensing (QS) systems?

BMX-2 inhibits QS in Aeromonas hydrophila by competitively binding to LuxR-type receptors, reducing N-acyl homoserine lactone (AHL) production. At sub-inhibitory concentrations (0.1–1 µM), it suppresses biofilm formation by >70% without affecting growth. Transcriptomic analysis shows downregulation of lasI and rhlI genes, critical for virulence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.